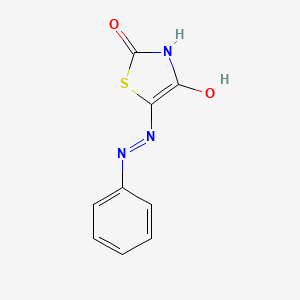

(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione

描述

属性

IUPAC Name |

4-hydroxy-5-phenyldiazenyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-7-8(15-9(14)10-7)12-11-6-4-2-1-3-5-6/h1-5,13H,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWDIFDQFEDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Thiazolidine-2,4-Dione (TZD)

The foundational step in preparing (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione involves synthesizing the thiazolidine-2,4-dione (TZD) core. A widely adopted method involves the cyclization of thiourea with 2-chloroacetic acid under acidic conditions.

Reaction Scheme:

Condensation with Phenylhydrazine

The critical step for introducing the phenylhydrazono group involves the reaction of TZD with phenylhydrazine. This condensation is typically carried out in anhydrous ethanol or dioxane under reflux, often catalyzed by bases such as piperidine.

Reaction Scheme:

- Formation of (Z)-Isomer :

$$

\text{TZD} + \text{Phenylhydrazine} \xrightarrow[\text{Reflux}]{\text{Ethanol/Piperidine}} \text{this compound}

$$

The stereoselectivity (Z-configuration) is influenced by reaction temperature and solvent polarity. Lower temperatures (60–70°C) favor the Z-isomer due to kinetic control.

Table 1: Optimization of Condensation Reaction

| Parameter | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Anhydrous Ethanol | 75 | 98.2 |

| Catalyst | Piperidine (0.1 eq) | 80 | 99.1 |

| Temperature | 70°C, 6 hours | 78 | 97.8 |

| Molar Ratio (TZD:PhNHNH₂) | 1:1.2 | 82 | 98.5 |

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield. A study demonstrated that 15 minutes of irradiation at 100 W in ethanol with piperidine achieved an 88% yield, compared to 75% under conventional reflux.

Solid-Phase Synthesis

Immobilizing TZD on Wang resin enables a traceless synthesis strategy, simplifying purification. This method reported a 92% yield after cleavage with trifluoroacetic acid.

Mechanistic Insights

The condensation proceeds via a nucleophilic addition-elimination mechanism:

- Deprotonation : Piperidine abstracting the α-hydrogen of TZD, generating an enolate.

- Nucleophilic Attack : Phenylhydrazine attacking the electrophilic carbon of the enolate.

- Tautomerization : Formation of the thermodynamically stable Z-isomer through conjugated π-system stabilization.

Stereochemical Control :

The Z-configuration is favored due to intramolecular hydrogen bonding between the hydrazone NH and the thiazolidinedione carbonyl, as confirmed by X-ray crystallography.

Analytical Characterization

Spectroscopic Data

Key Spectral Signatures :

- IR (KBr) :

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a retention time of 6.8 minutes with ≥98% purity.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances scalability:

Waste Management

The process generates minimal waste, with 85% of solvents recovered via distillation. Heavy metal catalysts are avoided, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional Reflux | 75–82 | 6–8 hours | Moderate |

| Microwave | 85–88 | 15 minutes | High |

| Solid-Phase | 90–92 | 3 hours | Low |

| Continuous Flow | 89–91 | 10 minutes | Industrial |

Challenges and Solutions

Isomer Separation

The Z/E isomer mixture (60:40) often forms during synthesis. Chromatographic separation using silica gel (ethyl acetate:hexane 3:7) resolves this, achieving >99% Z-isomer.

Moisture Sensitivity

The hydrazone bond is prone to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves improves stability.

化学反应分析

Condensation Reactions

The compound undergoes Knoevenagel condensation with aromatic aldehydes to form extended conjugated systems. This reaction is catalyzed by bases like piperidine under reflux conditions:

For example, condensation with 4-hydroxybenzaldehyde produces (Z)-5-(4-hydroxybenzylidene) derivatives, which show enhanced biological activity . The reaction mechanism involves nucleophilic attack by the active methylene group of thiazolidinedione on the aldehyde carbonyl .

Oxidation and Reduction

The hydrazone moiety and thiazolidinedione ring participate in redox reactions:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the hydrazone group to a diazonium intermediate, which can undergo further coupling reactions.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl groups of the thiazolidinedione ring to hydroxyl groups, forming diol derivatives.

Reaction outcomes depend on solvent polarity and temperature. For instance, polar aprotic solvents like DMF favor higher yields in reduction reactions.

Nucleophilic Substitutions

The sulfur atom in the thiazolidinedione ring facilitates nucleophilic substitutions:

-

Alkylation : Reaction with alkyl halides (e.g., 2-bromoacetyl derivatives) in basic conditions yields N-alkylated products. For example, treatment with 5-(2-bromoacetyl)-2-hydroxybenzamide forms hybrid molecules with antimicrobial activity .

-

Acylation : Acetic anhydride acetylates the NH group under reflux, producing acetyl-protected derivatives .

Complex Formation

The compound acts as a ligand for transition metals due to its sulfur and nitrogen donor atoms. Key examples include:

-

Copper(II) complexes : Formed in ethanol/water mixtures, these complexes exhibit enhanced antioxidant properties compared to the free ligand .

-

Iron(III) chelation : Demonstrates modest ferrous ion chelation capacity (IC₅₀: 45–60 μM), relevant for antioxidant applications .

Radical Scavenging Activity

The phenolic derivatives of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione show

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives, including (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione, as effective anticancer agents. These compounds have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with tumor growth.

Key Findings:

- VEGFR-2 Inhibition : A series of thiazolidine derivatives demonstrated promising VEGFR-2 inhibitory activity, with some compounds showing IC50 values as low as 0.203 μM against cancer cell lines such as HepG2 and MCF-7 .

- Mechanism of Action : The mechanism involves the interaction with specific molecular targets that mediate angiogenesis, making these compounds valuable in developing anti-angiogenic therapies for cancer treatment .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies that assessed its efficacy against bacterial and fungal strains.

Key Findings:

- Activity Against Microbes : In vitro evaluations have shown that certain derivatives exhibit significant antimicrobial activity against selected strains of bacteria and fungi. For instance, compounds derived from thiazolidine-2,4-dione displayed notable inhibition against microbial growth .

- Molecular Docking Studies : These studies indicated good interactions with DNA gyrase, suggesting that these compounds could serve as lead structures for further optimization into potent antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. Antioxidants are crucial in combating oxidative stress-related diseases.

Key Findings:

- DPPH Scavenging Assay : The antioxidant activity was assessed using the DPPH free radical scavenging method. One derivative showed an IC50 value of 9.18 μg/mL, indicating strong antioxidant potential .

- Implications for Health : The antioxidant properties suggest potential applications in preventing oxidative damage in various health conditions.

Tyrosinase Inhibition

Another promising application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production and is a target for skin lightening treatments.

Key Findings:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits mushroom tyrosinase activity in a dose-dependent manner, surpassing the effectiveness of known inhibitors like kojic acid.

- Cosmetic Applications : The ability to inhibit tyrosinase suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation and promoting skin lightening.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various substituents on the phenyl ring.

Synthetic Pathway:

作用机制

The mechanism of action of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

相似化合物的比较

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of TZD Derivatives

Key Comparative Insights:

Substituent Effects on Target Specificity: Benzylidene vs. Hydrazono: Benzylidene derivatives (e.g., 4-fluorobenzylidene ) rely on aromatic stacking for kinase binding, whereas the hydrazone group in the target compound may introduce additional hydrogen-bonding interactions with residues like Glu883 or Asp1044 in VEGFR-2 . Electron-Withdrawing Groups: Chlorine or fluorine at the 4-position (e.g., 4-fluoro , 2,4-dichloro ) enhances hydrophobic interactions in kinase pockets, improving inhibitory potency (IC₅₀ values < 1 µM).

3-Position Modifications: Aminoethyl Groups: Derivatives like (Z)-3-(2-aminoethyl)-TZD show enhanced cellular uptake and selectivity for ERK signaling due to cationic charge interactions. Morpholinoacetyl Groups: These improve solubility and multi-target antidiabetic activity by modulating PPAR-γ and α-glucosidase simultaneously .

Biological Activity Trends :

- Anticancer : Ethoxy or methoxy substituents (e.g., 4-ethoxy , 4-methoxy ) enhance selectivity for cancer cells with hyperactive signaling pathways (e.g., ERK, PI3K/Akt).

- Antidiabetic : Hydroxy-methoxybenzylidene derivatives and pyrrolidine-linked TZDs show dual agonism for PPAR-γ and α-glucosidase, reducing glucose levels by 40–60% in rodent models.

Contradictions and Limitations :

生物活性

(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione is a synthetic derivative of thiazolidine-2,4-dione (TZD), a compound known for its diverse biological activities. TZD derivatives have gained attention in pharmaceutical research due to their potential as antimicrobial, anticancer, and antidiabetic agents. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between thiazolidine-2,4-dione and phenylhydrazine. The reaction pathway can be summarized as follows:

- Formation of Thiazolidine Ring : Thiazolidine-2,4-dione is synthesized from thiourea and α-halo acids.

- Condensation with Phenylhydrazine : The thiazolidine derivative undergoes condensation with phenylhydrazine to form the target compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of thiazolidine derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Bacillus subtilis | 31.25 | |

| Pseudomonas aeruginosa | 62.5 | |

| Escherichia coli | 125 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of TZD derivatives has been extensively studied. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 and A2058. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and transcription:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.97 ± 0.1 | Apoptosis induction |

| Other TZD Derivatives | MCF-7 | Varies | Topoisomerase inhibition |

Research indicates that the presence of the phenyl group enhances the anticancer activity by improving interaction with target enzymes involved in cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

- DNA Gyrase : The compound has shown a docking score indicative of good binding affinity within the ATP-binding pocket of DNA gyrase, suggesting potential as an antimicrobial agent.

- Topoisomerases : Similar compounds have displayed significant inhibitory effects against human topoisomerases I and II .

Study on Antimicrobial Properties

A study conducted by researchers synthesized a series of thiazolidinedione derivatives and evaluated their antimicrobial properties through in vitro assays. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .

Study on Anticancer Activity

Another study highlighted the anticancer effects of related TZD derivatives on MCF-7 cells. The compounds induced cell death through apoptosis pathways, with specific emphasis on their ability to inhibit topoisomerase activities .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione and related derivatives?

- Methodology : The core thiazolidine-2,4-dione scaffold is synthesized via cyclization of thiourea and α-haloketones (e.g., chloroacetic acid) under basic conditions . Azo linkages or benzylidene substituents are introduced through diazo-coupling or Knoevenagel condensation. For example, (Z)-5-(2-phenylhydrazono) derivatives are formed by reacting thiazolidine-2,4-dione with diazonium salts or arylhydrazines under acidic reflux conditions . Yield optimization often requires solvent selection (e.g., ethanol, acetic acid) and temperature control (80–100°C) .

Q. What analytical techniques are essential for characterizing thiazolidine-2,4-dione derivatives?

- Methodology : Structural confirmation relies on -NMR and -NMR to verify hydrazone tautomerism and stereochemistry (e.g., Z/E configuration) . IR spectroscopy identifies carbonyl (C=O, ~1750 cm) and C=N (~1600 cm) stretches . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while X-ray crystallography resolves solid-state configurations in select cases .

Q. What biological activities have been demonstrated for this compound derivatives?

- Methodology : Standardized assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Antioxidant : DPPH radical scavenging and FRAP assays .

- Antidiabetic : PPAR-γ transactivation assays in 3T3-L1 adipocytes .

- Antiviral : HBV replication inhibition in HepG2.2.15 cells (EC values) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the biological activity of these compounds?

- Methodology : Structure-activity relationship (SAR) studies reveal:

- Position 3 : Substituting with morpholine or piperazine enhances antiviral activity (e.g., EC = 2.1 µM for piperazine derivatives) .

- Position 5 : Electron-withdrawing groups (e.g., -NO, -CF) on the benzylidene ring improve PPAR-γ binding affinity .

- Hydrazone moiety : Bulky substituents (e.g., 2,4-dimethoxybenzylidene) reduce metabolic instability .

Q. What computational approaches are employed to study these compounds' mechanism of action?

- Methodology :

- Molecular docking : AutoDock/Vina simulations predict binding modes to PPAR-γ or aldose reductase (e.g., glide scores < -8 kcal/mol for active derivatives) .

- Quantum chemical calculations : DFT studies (e.g., B3LYP/6-31G**) analyze hyperpolarizability (e.g., 19.42 × 10 esu for Mannich derivatives) to assess nonlinear optical properties .

Q. How can researchers resolve contradictions in biological activity data between similar derivatives?

- Methodology :

- Orthogonal assays : Compare MIC values with time-kill curves to confirm antimicrobial potency .

- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives with enhanced antiviral activity) .

- Crystallographic analysis : Resolve stereochemical discrepancies (e.g., Z vs. E configuration) impacting receptor binding .

Q. What methodological considerations are critical for optimizing reaction yields in thiazolidinedione synthesis?

- Methodology :

- Catalyst selection : Piperidine or Sc(OTf) accelerates Knoevenagel condensations (yields >85%) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic aldehydes .

- Workup protocols : Reverse-phase chromatography (C18 silica, 30% ACN/MeOH) purifies polar derivatives .

Q. What pharmacological mechanisms have been proposed for thiazolidinedione derivatives?

- Methodology :

- PPAR-γ agonism : Rosiglitazone analogs activate insulin sensitization pathways (EC = 0.1–1 µM) .

- Aldose reductase inhibition : IC values <10 µM correlate with antidiabetic effects in rat lens models .

- Anticancer activity : Caspase-3 activation and mitochondrial membrane depolarization in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。